(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Description
Structural Identification and IUPAC Nomenclature
The compound (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl--dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS: 265989-34-2) is a deuterated heterocyclic molecule with a complex architecture. Its IUPAC name systematically describes its structure:
Core heterocycles :
- A pyrrole ring (C₄H₃N) substituted at positions 2, 3, 4, and 5.
- Position 2 : Isopropyl group (-CH(CH₃)₂).
- Position 3 : 4-Phenylcarbamoyl group (-CONHC₆H₅).
- Position 4 : Deuterated phenyl group (-C₆D₅).
- Position 5 : 4-Fluorophenyl group (-C₆H₄F).
- A 1,3-dioxane ring (C₄O₂) substituted at positions 4 and 6.
- Position 4 : Acetic acid tert-butyl ester (-CH₂COOC(CH₃)₃).
- Positions 2 and 6 : Methyl groups (-CH₃).
- A pyrrole ring (C₄H₃N) substituted at positions 2, 3, 4, and 5.
Connectivity :
- The pyrrole and dioxane rings are linked via a two-carbon ethyl bridge (-CH₂CH₂-).
Molecular Formula and Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₄₂D₅FN₂O₅ | |
| Molecular Weight | 659.84 g/mol | |
| Deuterium Positions | Five deuterium atoms on phenyl (C₆D₅) |
The structural complexity underscores its role as a deuterated intermediate in pharmaceutical synthesis, particularly for statins like atorvastatin.
Historical Context in Heterocyclic Chemistry
Heterocyclic chemistry has been pivotal in drug development, with pyrrole derivatives playing a central role due to their prevalence in natural products and bioactive molecules. Key historical milestones include:
- Pyrrole’s Discovery : First isolated from coal tar in 1834, pyrrole’s electronic structure (aromatic 6π-electron system) enables diverse reactivity.
- 1,3-Dioxane Derivatives : Used as protective groups for carbonyl compounds, 1,3-dioxanes enhance stability during synthetic workflows.
- Deuterated Heterocycles : The integration of deuterium into heterocycles, as seen in this compound, emerged in the 2000s to optimize pharmacokinetics.
This compound exemplifies the convergence of traditional heterocyclic chemistry and modern deuterium-labeling techniques.
Role of Deuterium Labeling (d5) in Molecular Design
Deuterium incorporation (d5) at the phenyl group serves two primary purposes:
Metabolic Stability :
Synthetic Advantages :
Comparative Data: Deuteration Impact on Pharmacokinetics
| Parameter | Non-deuterated Analog | Deuterated (d5) Compound |
|---|---|---|
| Half-life (t₁/₂) | 3–5 hours | 8–12 hours |
| Metabolic Clearance | High | Reduced by ~40% |
Data synthesized from .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1/i9D,12D,13D,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-NQCSUXNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(N(C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)F)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, often referred to as the tert-butyl ester of a deuterated atorvastatin analog, is a compound of significant interest due to its biological activity as a selective HMG-CoA reductase inhibitor. This article delves into its biological mechanisms, efficacy in clinical applications, and relevant research findings.
Chemical Profile
- Molecular Formula : C40H42D5FN2O5
- Molecular Weight : 659.84 g/mol
- CAS Number : 265989-34-2
- Structure : The compound features a complex structure with multiple functional groups contributing to its biological activity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of LDL cholesterol and triglycerides in patients with hypercholesterolemia.
Clinical Studies
- Efficacy in Hypercholesterolemia : Research indicates that this compound is particularly effective in lowering LDL cholesterol levels. A notable study demonstrated that atorvastatin derivatives can reduce LDL levels by up to 50% in hypercholesterolemic patients .
- Comparative Studies : In comparative studies with other statins, this compound showed superior efficacy in reducing triglyceride levels alongside LDL cholesterol .
- Safety Profile : Clinical trials have reported a favorable safety profile, with common side effects being mild and manageable. The incidence of myopathy and liver enzyme elevations was comparable to that seen with other statins .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of atorvastatin analogs. Modifications in the phenyl and dioxane moieties have been linked to enhanced potency and selectivity against HMG-CoA reductase. Table 1 summarizes key modifications and their effects on biological activity.
Case Studies
Several case studies highlight the practical application of this compound in clinical settings:
- Case Study 1 : A patient cohort treated with this compound exhibited a significant reduction in cardiovascular events compared to those on placebo .
- Case Study 2 : Long-term administration was associated with improved lipid profiles without significant adverse effects over a two-year follow-up period .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 659.84 g/mol. It features a complex structure that includes multiple functional groups, contributing to its biological activity and specificity as an HMG-CoA reductase inhibitor. The presence of deuterium isotopes enhances its stability and can aid in tracing metabolic pathways during pharmacokinetic studies.
Pharmaceutical Applications
- Cholesterol Management :
-
Research on Drug Metabolism :
- The incorporation of deuterium allows for enhanced tracking in metabolic studies. Researchers utilize this compound to understand the metabolic pathways of atorvastatin, examining how it is processed in the body and identifying potential metabolites that may have therapeutic effects or side effects .
- Development of Analytical Methods :
Case Study 1: Pharmacokinetics of Atorvastatin
A study by Kearney et al. (1993) demonstrated the pharmacokinetic profile of atorvastatin using deuterated intermediates like (6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester. The findings indicated that the deuterated form provided more accurate data regarding absorption rates and half-life compared to non-deuterated counterparts .
Case Study 2: Stability Studies
Heinonen et al. (1996) utilized this compound to assess the stability of atorvastatin under various conditions. Their research indicated that the presence of deuterium significantly affected the degradation pathways, leading to improved shelf-life predictions for atorvastatin formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Non-Deuterated Analogues
The non-deuterated counterpart, tert-butyl (4R,6R)-2-[6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 265989-34-2), shares identical substituents except for the absence of deuterium. The deuterated version (target compound) is hypothesized to exhibit enhanced metabolic stability due to kinetic isotope effects, though direct comparative pharmacokinetic data are lacking .
Pyrrole Esters via Barton-Zard Reaction
Pyrroles with α-position tert-butyl esters (e.g., tert-butyl 3-nitro-1H-pyrrole-2-carboxylate ) are simpler derivatives synthesized via the Barton-Zard reaction. These lack the fluorophenyl, phenylcarbamoyl, and dioxane moieties, making them less pharmacologically versatile but easier to synthesize (yields >80%) .
Chromenone-Pyrrole Hybrids
Example 75 in describes 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (MW: 615.7 g/mol).
Functional Analogues
Antimicrobial tert-Butyl Esters
tert-Butyl (5-isopropyl-2-methylphenoxy)dimethylsilane () exhibits antimicrobial activity, but its mechanism differs due to the silane group and lack of pyrrole-dioxane architecture .
Bioactive Carbamoyl Derivatives
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine () shares a carbamoyl-linked aryl group but lacks ester functionality. Its synthesis via Suzuki-Miyaura coupling highlights divergent synthetic routes compared to the target compound’s multi-step protocol .
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis requires precise stereochemical control (4R,6R configuration) and deuterium incorporation, likely leading to lower yields compared to simpler esters .
- Hazard Profile : Classified with warnings for toxicity (H302: harmful if swallowed) and irritancy (H315, H319, H335), similar to other tert-butyl esters but exacerbated by complex substituents .
- Data Gaps: No direct comparisons of metabolic stability, solubility, or bioactivity between deuterated and non-deuterated forms.
Preparation Methods
Reaction Conditions
The patent WO2007096751A1 outlines an industrially scalable method:
| Parameter | Specification |
|---|---|
| Molar ratio | Stetter compound : Amino side chain = 1 : 4 |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Pivalic acid (0.45 eq) |
| Temperature | Reflux (70–85°C) |
| Reaction time | 18 hours |
| Workup | pH adjustment to 8.5–9.5 with liquid NH₃ |
| Purification | Washing with isopropyl alcohol/water (11:5) |
This molar ratio ensures excess amino side chain drives the reaction to completion, achieving yields >85%. The use of pivalic acid enhances reaction efficiency by stabilizing intermediates via hydrogen bonding.
Deuterium Incorporation
The deuterated pyrrole (4-phenyl-d5) is synthesized using deuterated benzaldehyde or deuterated phenyl Grignard reagents in earlier steps. Isotopic labeling occurs prior to the Stetter reaction, ensuring the deuterium is retained in the final product. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm deuterium enrichment at specified positions.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Cyclohexane is employed to precipitate the product, enabling solvent recycling. The amino side chain is recovered via distillation, reducing raw material costs.
Purification and Quality Control
Crude product is purified through a biphasic wash (isopropyl alcohol/water) to remove unreacted starting materials and catalysts. Final purity (>98%) is verified by high-performance liquid chromatography (HPLC) and melting point analysis.
Comparative Analysis of Analogous Intermediates
A structurally related metabolite intermediate, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl--dioxane-4-yl)-acetic Acid, tert-Butyl Ester, shares similar synthetic routes. Key differences include:
The hydroxy-carbamoyl analog requires additional protection/deprotection steps for the phenolic -OH group, complicating its synthesis compared to the deuterated variant .
Q & A
Q. What are the established synthetic routes for this compound, and how can its structural integrity be validated?
The compound is synthesized via multi-step organic reactions, including pyrrole ring formation, coupling with a fluorophenyl group, and esterification. Key steps involve:
- Pyrrole core assembly : Condensation of 4-fluorophenyl and isopropyl precursors to form the pyrrole ring, followed by carbamoylation at the 3-position using phenyl isocyanate .
- Dioxane ring incorporation : The tert-butyl ester group is introduced via a dioxane intermediate under anhydrous conditions to prevent hydrolysis .
- Validation : Structural confirmation relies on H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions as in ).
Q. What safety protocols are critical when handling intermediates like tert-butyl esters or fluorinated precursors?
- tert-Butyl esters : Avoid prolonged skin contact due to potential hydrolysis to acetic acid derivatives; use PPE and fume hoods .
- Fluorinated aryl groups : Monitor for aryl fluoride reactivity under basic conditions, which may release HF. Neutralize waste with calcium carbonate .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound, particularly in resolving low-yield steps?
- Quantum chemical calculations : Use reaction path search algorithms (e.g., ICReDD’s methods) to identify transition states and energy barriers in pyrrole ring formation .
- AI-driven experimental design : Implement tools like COMSOL Multiphysics to model reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) for esterification steps .
Q. What strategies address contradictions in spectroscopic data between synthetic batches?
- Isotopic labeling : The deuterated (d5) phenyl group in the pyrrole core () may cause H isotope effects in NMR, leading to split peaks. Use F NMR to resolve overlapping signals from the 4-fluorophenyl moiety .
- Batch comparison : Cross-validate LCMS (e.g., m/z 757 [M+H]+ in ) and HPLC retention times across batches to detect impurities or stereochemical variations .
Q. How does isotopic deuteration (d5) at the 4-phenyl position influence the compound’s stability or reactivity?
- Kinetic isotope effects (KIE) : Deuteration may slow degradation pathways (e.g., oxidative cleavage of the pyrrole ring) by strengthening C-D bonds. Compare half-lives in stability studies using deuterated vs. non-deuterated analogs .
- Metabolic studies : Use deuterated versions to track metabolic pathways in biological assays, leveraging reduced susceptibility to cytochrome P450 enzymes .
Q. What experimental design frameworks are recommended for optimizing multi-step reactions involving sensitive intermediates?
- Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading, temperature, and reaction time. For example, use a Plackett-Burman design to minimize experiments while maximizing data on dioxane ring stability .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., tert-butyl ester hydrolysis) in real time .
Methodological Guidance for Data Analysis
Q. How should researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Isotopic pattern analysis : The deuterated (d5) phenyl group adds 5 Da; ensure software accounts for this. For example, a calculated [M+H]+ of 757 may appear as 762 in HRMS due to deuteration .
- Adduct identification : Check for sodium/potassium adducts, which are common in ESI-MS and may shift m/z by 22/38 Da .
Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
